

Spectral Analysis of 2-(2-Methoxyethoxy)aniline: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Methoxyethoxy)aniline

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This technical guide provides a comprehensive overview of the spectral data for **2-(2-Methoxyethoxy)aniline**, a compound of interest in various research and development applications. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data and expected spectral characteristics based on analogous structures. The information is intended to serve as a valuable resource for the identification and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectral data for **2-(2-Methoxyethoxy)aniline** (Molecular Formula: $C_9H_{13}NO_2$, Molecular Weight: 167.21 g/mol)^[1]^[2].

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. The predicted mass-to-charge ratios (m/z) for various adducts of **2-(2-Methoxyethoxy)aniline** are presented below^[3]. The molecular ion peak $[M]^+$ is expected at approximately m/z 167.

Adduct	Predicted m/z
[M+H] ⁺	168.10192
[M+Na] ⁺	190.08386
[M] ⁺	167.09409
[M-H] ⁻	166.08736
[M+NH ₄] ⁺	185.12846
[M+K] ⁺	206.05780
[M+H-H ₂ O] ⁺	150.09190

Data sourced from predicted values.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For **2-(2-Methoxyethoxy)aniline**, the following chemical shifts are estimated based on the analysis of similar aromatic amines and alkoxy-substituted benzenes. The aromatic protons are expected to appear in the downfield region (6.5-8.0 ppm), while the aliphatic protons of the methoxyethoxy group will be in the upfield region.

Assignment	Estimated Chemical Shift (ppm)	Multiplicity	Integration
Aromatic H (4H)	6.7 - 7.2	Multiplet	4H
-NH ₂ (2H)	3.5 - 4.5 (broad)	Singlet	2H
-O-CH ₂ -CH ₂ -O- (4H)	3.7 - 4.2	Multiplet	4H
-OCH ₃ (3H)	3.3 - 3.5	Singlet	3H

Note: These are estimated values and may vary based on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Aromatic carbons typically resonate in the 110-160 ppm range.

Assignment	Estimated Chemical Shift (ppm)
Aromatic C-N	140 - 150
Aromatic C-O	145 - 155
Aromatic C-H (4C)	115 - 130
-O-CH ₂ -CH ₂ -O- (2C)	68 - 72
-OCH ₃	58 - 62

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies. For **2-(2-Methoxyethoxy)aniline**, the following absorption bands are expected.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-N Stretch (Aromatic)	1250 - 1335	Strong
C-O Stretch (Ether)	1050 - 1150	Strong
N-H Bend (Amine)	1580 - 1650	Medium

Note: The presence of two bands in the N-H stretch region would indicate a primary amine.^[4]

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-20 mg of the **2-(2-Methoxyethoxy)aniline** sample.
- Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount of the solid **2-(2-Methoxyethoxy)aniline** sample with dry potassium bromide (KBr) in an agate mortar.
- Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Acquire the IR spectrum of the sample over the range of $4000\text{--}400\text{ cm}^{-1}$.
- The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation:

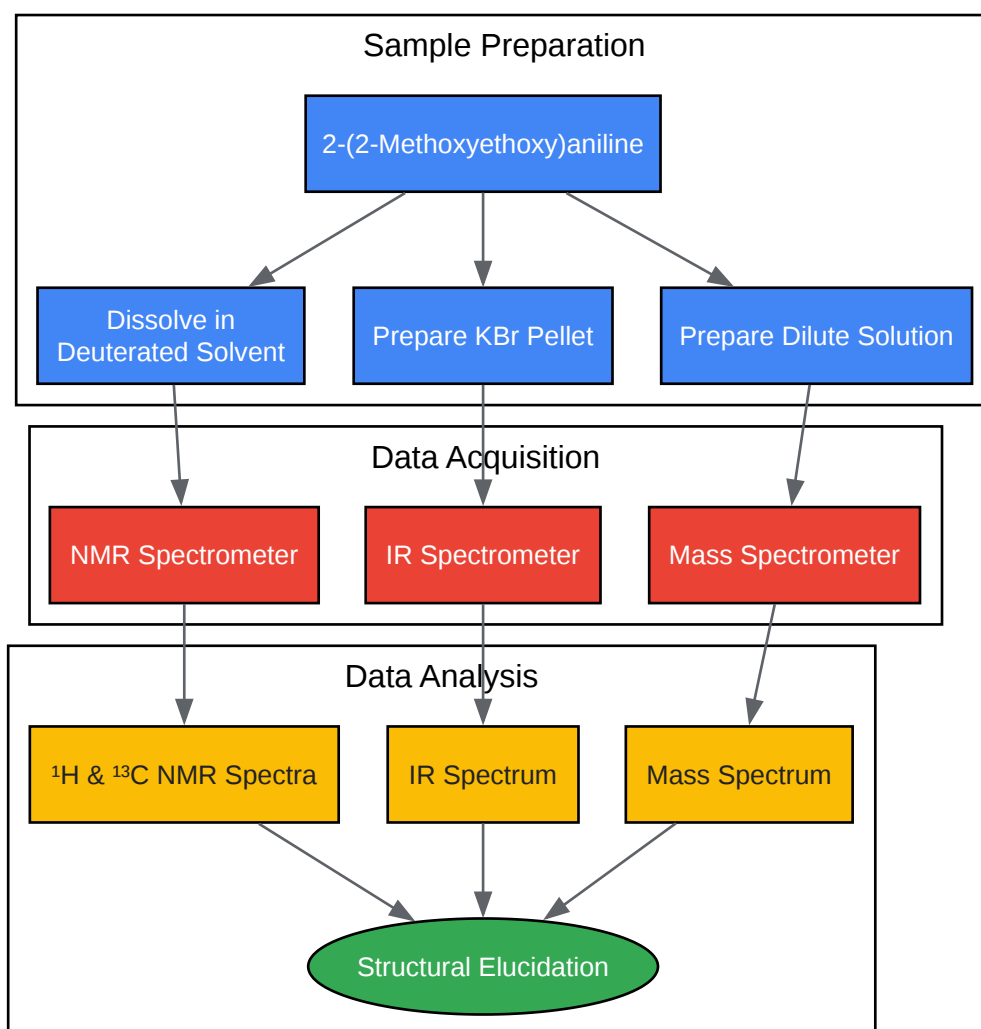
- Prepare a dilute solution of **2-(2-Methoxyethoxy)aniline** in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electrospray Ionization - ESI):

- Introduce the sample solution into the mass spectrometer's ion source via direct infusion or after separation by liquid chromatography.
- Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- As the solvent evaporates, the analyte molecules become ionized.
- The ions are then guided into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio.
- A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound like **2-(2-Methoxyethoxy)aniline**.



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A generalized workflow for the spectral analysis of a chemical compound.

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